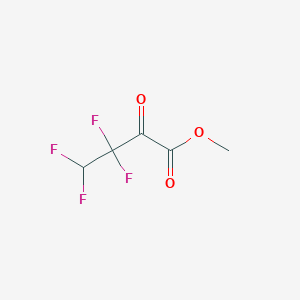![molecular formula C16H17NO3S B14445132 N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide CAS No. 79094-15-8](/img/structure/B14445132.png)
N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide is an organic compound with the molecular formula C16H17NO3S It is a derivative of benzenesulfonamide and features an acetylphenyl group attached to the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide typically involves the reaction of 4-acetylphenethylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in the activity of the target pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
- 1-Tosyl-1H-imidazole
- 4-Methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-Ethyl-4-tosylpiperazine
Uniqueness
N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide is unique due to its specific structural features, such as the acetylphenyl group attached to the ethyl chain. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
79094-15-8 |
|---|---|
Formule moléculaire |
C16H17NO3S |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
N-[2-(4-acetylphenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H17NO3S/c1-13(18)15-9-7-14(8-10-15)11-12-17-21(19,20)16-5-3-2-4-6-16/h2-10,17H,11-12H2,1H3 |
Clé InChI |
CWJDZCXSVFLEQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




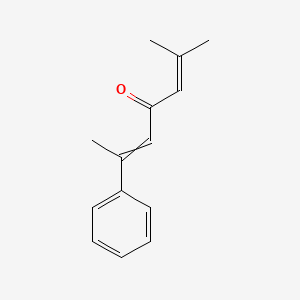
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)

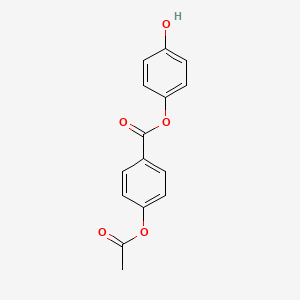
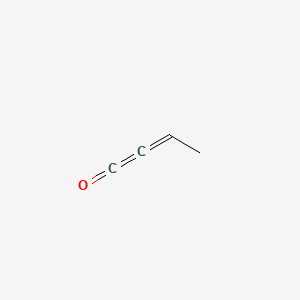
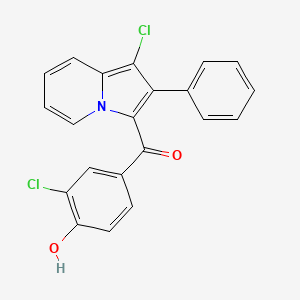



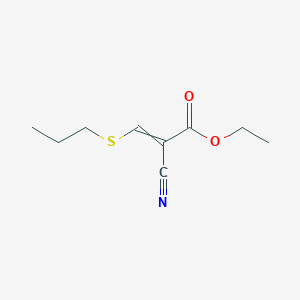
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
